2-(2H-benzotriazol-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide
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Overview
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N’~1~-[(Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzotriazole moiety and a nitrophenyl group. Compounds with benzotriazole structures are often used in various applications due to their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N’~1~-[(Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of benzotriazole derivatives with hydrazides and nitrophenyl compounds. Common reaction conditions include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The benzotriazole moiety can participate in substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industry, benzotriazole derivatives are often used as corrosion inhibitors, UV stabilizers, and in the formulation of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N’~1~-[(Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, while the nitrophenyl group can participate in redox reactions. These interactions can modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)ACETOHYDRAZIDE: Lacks the nitrophenyl group.
N’~1~-[(Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE: Lacks the benzotriazole moiety.
Uniqueness
The presence of both the benzotriazole and nitrophenyl groups in 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N’~1~-[(Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE makes it unique, as it combines the properties of both moieties, potentially leading to novel applications and enhanced reactivity.
Properties
Molecular Formula |
C16H14N6O3 |
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Molecular Weight |
338.32 g/mol |
IUPAC Name |
2-(benzotriazol-2-yl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C16H14N6O3/c1-11(12-6-8-13(9-7-12)22(24)25)17-18-16(23)10-21-19-14-4-2-3-5-15(14)20-21/h2-9H,10H2,1H3,(H,18,23)/b17-11- |
InChI Key |
DPUZOKYLNOACRX-BOPFTXTBSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CN1N=C2C=CC=CC2=N1)/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CN1N=C2C=CC=CC2=N1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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